3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Overview
Description
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyrimidine scaffold, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceutical chemistry. The presence of a bromine atom at the 3-position and a methyl group at the 7-position on the imidazo[1,2-a]pyrimidine core structure is indicative of its potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromo substituents, typically involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine . The use of bromine can lead to the formation of 6-bromo- and 3,6-dibromo-substituted compounds, which suggests a pathway for the synthesis of 3-bromo-7-methylimidazo[1,2-a]pyrimidine by introducing a methyl group at the appropriate step in the synthesis .
Molecular Structure Analysis
The molecular structure of 3-bromo-7-methylimidazo[1,2-a]pyrimidine is characterized by the imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system combining a pyrimidine ring and an imidazole ring. The bromine atom at the 3-position is a significant functional group that can participate in further chemical reactions, such as nucleophilic aromatic substitution (SNAr) . The methyl group at the 7-position is a common substituent that can influence the electronic properties of the molecule.
Chemical Reactions Analysis
The bromine atom on the imidazo[1,2-a]pyrimidine core makes it amenable to nucleophilic substitution reactions. For instance, the phenoxide leaving group SNAr strategy allows for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate . This indicates that the 3-bromo substituent in 3-bromo-7-methylimidazo[1,2-a]pyrimidine can be similarly utilized for the introduction of various substituents at the 3-position. Additionally, palladium-catalyzed arylation can be employed for the regioselective introduction of aryl groups at the 3-position of imidazo[1,2-a]pyrimidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-7-methylimidazo[1,2-a]pyrimidine are influenced by its molecular structure. The presence of the bromine atom contributes to its reactivity, especially in palladium-catalyzed coupling reactions and SNAr strategies . The ionic liquid 1-butyl-3-methylimidazolium bromide has been used as a reaction medium for the synthesis of related compounds, which suggests that it could potentially be applied in the synthesis or modification of 3-bromo-7-methylimidazo[1,2-a]pyrimidine to enhance reaction efficiency and yields . The use of green chemistry principles, such as the employment of ionic liquids, is an important consideration in the synthesis and handling of such compounds .
Scientific Research Applications
1. Antituberculosis Agents
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for the development of new antituberculosis (TB) drugs . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The mice were treated with different doses of the drug, and the bacterial load was measured after 4 weeks of treatment .
- Results : The study indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the drug, respectively, after 4 weeks of treatment .
2. Anti-inflammatory Agents
- Summary of Application : Pyrimidines, including imidazo[1,2-a]pyridine analogues, display a range of pharmacological effects including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Various methods for the synthesis of pyrimidines are described in the literature . The anti-inflammatory effects of these compounds are usually tested in vitro or in vivo using appropriate models .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Light-Sensitive Dyes
- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives are used as light-sensitive dyes .
- Methods of Application : These compounds are synthesized and then used in various applications where light-sensitive dyes are required .
- Results : The use of these compounds as light-sensitive dyes has been successful .
4. Data Storage
- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives are used in optical media for data storage .
- Methods of Application : These compounds are incorporated into optical media which are then used for storing data .
- Results : The use of these compounds in data storage has been effective .
5. Pesticides and Fungicides
- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives are used as pesticides and fungicides .
- Methods of Application : These compounds are synthesized and then used in various agricultural applications where pesticides and fungicides are required .
- Results : The use of these compounds as pesticides and fungicides has been successful .
6. Fluorescent Probes
- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
- Methods of Application : These compounds are synthesized and then used in various biochemical applications where fluorescent probes are required .
- Results : The use of these compounds as fluorescent probes has been successful .
7. Chemosynthetic Methodologies
- Summary of Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .
- Methods of Application : The synthetic methodologies involve various chemical reactions to construct the imidazo[1,2-a]pyrimidine scaffold .
- Results : The review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .
8. Antiulcer Drug
- Summary of Application : Zolimidine, a derivative of imidazo[1,2-a]pyrimidine, is used as an antiulcer drug .
- Methods of Application : Zolimidine is administered to patients suffering from ulcers .
- Results : Zolimidine has been effective in the treatment of ulcers .
9. Treatment of Insomnia and Restoration of Brain Dysfunctions
- Summary of Application : Zolpidem, a derivative of imidazo[1,2-a]pyrimidine, is a medication for the treatment of insomnia and restoration of brain dysfunctions .
- Methods of Application : Zolpidem is administered to patients suffering from insomnia or certain brain dysfunctions .
- Results : Zolpidem has been effective in the treatment of these conditions .
10. Sedative and Anxiolytic Drug
- Summary of Application : Saripidem, a derivative of imidazo[1,2-a]pyrimidine, is used as a sedative and anxiolytic drug .
- Methods of Application : Saripidem is administered to patients requiring sedation or suffering from anxiety .
- Results : Saripidem has been effective in providing sedation and reducing anxiety .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .
properties
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXFEPGAAWNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464732 | |
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
CAS RN |
375857-62-8 | |
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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